REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:10]([O:16]C)C(C#N)=[N:12][CH:13]=2)[CH:5]=[CH:6][CH:7]=1.Br.[OH-].[Na+].CCCCCC.[C:27]([O:30]CC)(=[O:29])[CH3:28]>>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:10]([OH:16])[C:28]([C:27]([OH:30])=[O:29])=[N:12][CH:13]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C=1C=C(C(=NC1)C#N)OC
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C=1C=C(C(=NC1)C#N)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
for magnetic stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 50 mL round bottom flask adapted
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
STIRRING
|
Details
|
While being stirred
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the reaction components
|
Type
|
CUSTOM
|
Details
|
The reaction contents
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to 0° C. to 5° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The resulting cake was dried in vacuo at 40° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C=1C=C(C(=NC1)C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |